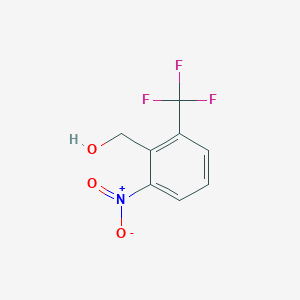

2-Nitro-6-(trifluoromethyl)benzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

[2-nitro-6-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-3-7(12(14)15)5(6)4-13/h1-3,13H,4H2 |

InChI Key |

WTPSRYDIWDEXAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 6 Trifluoromethyl Benzyl Alcohol and Derivatives

Direct Synthesis Approaches to 2-Nitro-6-(trifluoromethyl)benzyl Alcohol

Direct synthesis of the target compound, this compound, can be approached from two primary retrosynthetic disconnections: nitration of a trifluoromethylated precursor or trifluoromethylation of a nitrated precursor.

This strategy commences with a benzyl (B1604629) alcohol already bearing the trifluoromethyl group, specifically 2-(Trifluoromethyl)benzyl alcohol. nist.govsigmaaldrich.comguidechem.com The key step is the regioselective introduction of a nitro group at the C6 position. The trifluoromethyl group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. The hydroxymethyl group (-CH₂OH) is a weak activating group and an ortho-, para-director. In 2-(trifluoromethyl)benzyl alcohol, the positions ortho to the hydroxymethyl group are C1 and C3, and the para position is C5. The positions meta to the trifluoromethyl group are C4 and C6. Therefore, direct nitration would likely lead to a mixture of products, with nitration at C4 being a significant possibility.

A more controlled approach involves a tandem oxidation-nitration sequence. It has been demonstrated that certain benzyl alcohols can be oxidized to the corresponding carbonyl compound, which then directs the nitration to the meta position. researchgate.net For instance, a 4-substituted benzyl alcohol can be converted to a 4-substituted-3-nitrobenzaldehyde. researchgate.net Applying this logic, the oxidation of 2-(trifluoromethyl)benzyl alcohol would yield 2-(trifluoromethyl)benzaldehyde. The trifluoromethyl group and the newly formed aldehyde group are both meta-directing, which would favor nitration at the C5 position, not the desired C6.

Therefore, a successful strategy would likely require protecting the alcohol functionality before nitration to avoid oxidation and to potentially influence the regiochemical outcome. Subsequent nitration of the protected precursor, followed by deprotection, would yield the target molecule.

This alternative pathway begins with a pre-functionalized nitrobenzyl scaffold, such as 2-nitrobenzyl alcohol. rsc.orgthermofisher.com The challenge lies in the selective introduction of a trifluoromethyl group at the C6 position. Modern organic synthesis offers several methods for trifluoromethylation, including the use of hypervalent iodine reagents. beilstein-journals.org For example, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one has been synthesized and evaluated as an electrophilic trifluoromethylating agent. beilstein-journals.org Such reagents could potentially be used to introduce the -CF₃ group onto the aromatic ring of a suitably activated 2-nitrobenzyl derivative.

The direct trifluoromethylation of an aromatic C-H bond ortho to a nitro group is a challenging transformation. The strong deactivating nature of the nitro group makes the ring electron-deficient and less susceptible to electrophilic attack. Radical trifluoromethylation pathways could offer a viable alternative, potentially providing access to the desired substitution pattern under specific catalytic conditions.

Synthesis of Related Nitro- and Trifluoromethyl-Substituted Benzyl Alcohol Scaffolds

The synthesis of isomers and analogues, such as 4-Nitro-2-(trifluoromethyl)benzyl alcohol cymitquimica.com and 2-Nitro-5-(trifluoromethyl)benzyl alcohol alfa-chemistry.com, provides valuable insight into the chemical principles involved. These syntheses often rely on multi-step sequences from readily available aromatic starting materials or functional group interconversions on a pre-formed core.

Complex substituted benzyl alcohols are frequently constructed through sequential reactions starting from simpler aromatic precursors. A common strategy involves the formylation of an aryl bromide followed by reduction of the resulting aldehyde. google.com For example, the synthesis of 4-nitro-2-(trifluoromethyl)-benzonitrile is a key intermediate that can be further elaborated. googleapis.com

Another illustrative multi-step synthesis is that of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which starts from 2-chloro-5-(trifluoromethyl)benzonitrile. nih.gov This precursor is nitrated, and the resulting acid can be reduced to the corresponding benzyl alcohol. Such multi-step sequences allow for the precise installation of functional groups in the desired positions, bypassing the regioselectivity issues of direct substitution on a complex scaffold. C-C bond-forming reactions, like the Suzuki-Miyaura cross-coupling, can also be employed to construct the basic aryl framework before introducing or modifying the benzylic alcohol moiety. organic-chemistry.org

Table 1: Examples of Multi-Step Syntheses of Related Benzyl Alcohols

| Target Compound | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| m-trifluoromethyl-benzyl-alcohol | m-trifluoromethylhalogenobenzyl | 1. Reaction with sodium acetate (B1210297) in a fatty alcohol solvent. 2. Hydrolysis. | google.com |

| p-nitrobenzyl alcohol | p-nitrobenzyl acetate | 1. Hydrolysis with sodium hydroxide (B78521) in methanol. | orgsyn.org |

| Substituted Benzoxazoles (from Benzyl Alcohols) | Catechols, Benzyl Alcohols, Ammonium Acetate | 1. One-pot Fe(III)-catalyzed multicomponent coupling reaction. | acs.org |

| Benzylic Alcohols | Aryl Halides, Aldehydes | 1. Nickel-catalyzed reductive coupling using zinc metal. | organic-chemistry.org |

Once a substituted benzyl alcohol scaffold is established, functional group interconversions (FGIs) provide a powerful tool for generating molecular diversity. imperial.ac.ukfiveable.meorganic-chemistry.org These transformations allow for the modification of existing substituents without altering the core structure.

Key FGI reactions applicable to this system include:

Oxidation: Primary benzylic alcohols can be oxidized to aldehydes using mild reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. fiveable.me Stronger oxidizing agents, such as chromium trioxide in sulfuric acid (Jones reagent), will typically oxidize the alcohol to a carboxylic acid. imperial.ac.uk

Reduction: A nitro group on the aromatic ring can be reduced to a primary amine using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn, HCl). This transformation dramatically alters the electronic properties of the substituent.

Substitution of the Hydroxyl Group: The hydroxyl group of the benzyl alcohol can be converted into a better leaving group, such as a halide (e.g., benzyl chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate). acgpubs.org This activation allows for subsequent nucleophilic substitution reactions to introduce a wide range of other functional groups. organic-chemistry.orgorganic-chemistry.org For instance, reacting a benzyl alcohol with thionyl chloride (SOCl₂) can produce the corresponding benzyl chloride. organic-chemistry.org

Hydrolysis: A benzyl halide can be hydrolyzed back to the benzyl alcohol. For example, p-nitrobenzyl bromide can be converted to p-nitrobenzyl acetate and then hydrolyzed to p-nitrobenzyl alcohol. orgsyn.org

Table 2: Selected Functional Group Interconversion Reactions

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Reference |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | PCC or Swern Oxidation | fiveable.me |

| Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Jones Reagent (CrO₃/H₂SO₄) | imperial.ac.uk |

| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C or Sn/HCl | |

| Alcohol (-OH) | Chloride (-Cl) | SOCl₂ or HCl/Dioxane | acgpubs.orgorganic-chemistry.org |

| Benzyl Acetate (-CH₂OAc) | Benzyl Alcohol (-CH₂OH) | Base-catalyzed hydrolysis (e.g., NaOH) | orgsyn.org |

Green Chemistry and Intensified Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on sustainable and efficient methodologies. In the context of synthesizing substituted benzyl alcohols, several green chemistry principles are being applied. One-pot reactions and multicomponent reactions are particularly attractive as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. acs.orgresearchgate.net

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a powerful green strategy. nih.gov In these reactions, a catalyst, often based on transition metals like iridium or ruthenium, temporarily "borrows" hydrogen from an alcohol to oxidize it to a carbonyl compound. This intermediate then reacts with a nucleophile, and the catalyst returns the hydrogen to reduce a double bond in the newly formed molecule. This process is highly atom-efficient, producing water as the only byproduct. nih.gov

Furthermore, the use of less hazardous solvents and catalysts is a key focus. For example, reactions have been developed in water, which is an environmentally benign solvent. researchgate.net Metal-free catalytic systems are also being explored to avoid the cost and toxicity associated with many transition metals. nih.gov The use of efficient heating methods, such as reflux condensers, can also contribute to process intensification by allowing reactions to proceed at a controlled, elevated temperature for extended periods, potentially improving yields and reaction rates. youtube.com

Microreactor Technologies for Nitrobenzyl Compound Synthesis

The synthesis of nitroaromatic compounds, a critical step for producing molecules like this compound, is often characterized by highly exothermic reactions and the use of hazardous reagents such as mixed nitric and sulfuric acids. researchgate.net Traditional batch reactors pose significant safety risks due to potential thermal runaways and challenges in controlling mass and heat transfer. Microreactor technology has emerged as a powerful tool to mitigate these risks and intensify chemical processes safely. researchgate.netucl.ac.uk

Microreactors, or microchannel reactors, offer numerous advantages for nitration reactions, including superior heat and mass transfer, precise control over reaction parameters (temperature, residence time), and an inherently safer design due to the small reaction volumes. researchgate.netacs.org These features allow for the use of more aggressive reaction conditions, which would be unsafe in batch processes, leading to higher yields and improved selectivity. researchgate.netacs.org

For instance, research on the nitration of benzyl alcohol to produce nitrobenzaldehyde isomers demonstrated the successful use of a continuous flow microreactor. researchgate.netacs.org This process allowed for an increase in the molar fractions of nitric and sulfuric acid and a reaction temperature up to 68 °C, conditions unattainable in batch mode, achieving yields of 42% for the ortho-isomer and 96% for the meta-isomer. researchgate.netacs.org Similarly, the nitration of other aromatic substrates like trifluoromethylbenzene has been intensified using microreactor systems designed to enhance the mass transfer in liquid-liquid heterogeneous reactions. researchgate.net The continuous-flow nitration of nitrobenzene (B124822) in a microreactor system also showed enhanced safety and selectivity, significantly reducing hazardous byproducts compared to traditional batch processes. acs.orgresearchgate.net

These studies underscore the potential of microreactor technology for the synthesis of complex nitrobenzyl compounds. The principles can be directly applied to the nitration of a precursor like 2-(trifluoromethyl)benzyl alcohol, where precise control would be essential to manage the reaction's exothermicity and selectively introduce the nitro group at the desired position, leading to the formation of this compound.

Table 1: Comparison of Nitration Processes in Batch vs. Microreactors This table illustrates the advantages of microreactor technology for nitration reactions based on findings from related compound syntheses.

| Parameter | Batch Reactor Process | Microreactor Process | Reference |

|---|---|---|---|

| Safety Profile | Higher risk of thermal runaway; difficult heat management. | Inherently safer due to small volumes and superior heat transfer. | researchgate.net |

| Control | Poorly defined interfacial contact area; less precise control. ucl.ac.uk | Precise control of temperature, residence time, and stoichiometry. acs.org | ucl.ac.ukacs.org |

| Byproduct Formation | Higher levels of hazardous byproducts (e.g., 509 ppm nitrophenols). acs.org | Minimized byproduct formation (e.g., 112 ppm nitrophenols). acs.org | acs.org |

| Operating Conditions | Limited by safety constraints. researchgate.net | Enables use of more aggressive conditions (higher temp/concentration) for improved yield. researchgate.netacs.org | researchgate.netacs.org |

Eco-Friendly Catalytic Etherification Strategies for Substituted Benzyl Alcohols

The synthesis of ether derivatives from benzyl alcohols is a fundamental transformation in organic chemistry. Traditional methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. researchgate.net In line with the principles of green chemistry, recent research has focused on developing eco-friendly catalytic strategies for etherification. nih.gov

A notable advancement is the use of inexpensive and low-toxicity iron catalysts for the dehydrative etherification of benzyl alcohols. nih.govacs.org A study developed a new approach for both symmetrical (homo-etherification) and non-symmetrical (cross-etherification) reactions using iron(III) chloride and iron(II) chloride, respectively. acs.orgnih.gov This system employs propylene (B89431) carbonate as a green, non-toxic, and recyclable solvent, replacing hazardous solvents like dichloromethane. researchgate.netacs.org

The symmetrical etherification of various substituted benzyl alcohols was achieved using 5 mol % of FeCl₃·6H₂O, yielding the corresponding ethers in moderate to good yields (53% to 91%). acs.orgx-mol.com The reaction accommodates benzyl alcohols with both electron-donating and electron-withdrawing substituents. acs.org For instance, the reaction of 2-(trifluoromethyl)benzyl alcohol at 120 °C produced its symmetrical ether in a 56% yield. acs.org This demonstrates the viability of the method for substrates containing deactivating groups like the trifluoromethyl group, which is relevant for derivatives of this compound. However, research also noted that the strong deactivating effect of a trifluoromethyl group could prevent the etherification of other, more sterically hindered alcohols under similar conditions. nih.gov

For the more selective non-symmetrical etherification, a system of 10 mol % FeCl₂·4H₂O with a pyridine (B92270) bis-thiazoline ligand was effective, yielding products in 52% to 89% yields. acs.orgnih.gov This method's success highlights the potential for creating diverse ether derivatives from substituted benzyl alcohols under environmentally benign conditions. acs.org

Table 2: Iron-Catalyzed Symmetrical Etherification of Substituted Benzyl Alcohols Data adapted from a study on eco-friendly etherification, showcasing the versatility of the FeCl₃·6H₂O/propylene carbonate system. acs.org

| Substituted Benzyl Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | 100 | 14 | 73 | acs.org |

| 2-Methylbenzyl alcohol | 70 | 24 | 91 | acs.org |

| 4-Chlorobenzyl alcohol | 100 | 24 | 88 | acs.org |

| 4-Nitrobenzyl alcohol | 100 | 24 | 78 | acs.org |

| 2-(Trifluoromethyl)benzyl alcohol | 120 | 48 | 56 | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 6 Trifluoromethyl Benzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl substituents in 2-Nitro-6-(trifluoromethyl)benzyl alcohol, presents unique challenges and considerations for these reactions.

Aerobic Oxidation Pathways and Catalyst Systems

Aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, represents a green and sustainable method for the conversion of alcohols to aldehydes. researchgate.net A variety of catalyst systems have been developed for the aerobic oxidation of benzyl alcohols, many of which are applicable to substituted derivatives.

Ruthenium-based Catalysts: Ruthenium catalysts, often supported on materials like alumina (B75360) (Al₂O₃), are effective for the selective oxidation of benzyl alcohols. researchgate.netucl.ac.uk For instance, a 5 wt% Ru/Al₂O₃ catalyst has been used in continuous flow reactors for benzyl alcohol oxidation. ucl.ac.uk The active species in these systems is often proposed to be a hydrated form of ruthenium oxide, which can act as a bifunctional catalyst. researchgate.net

Gold-based Catalysts: Gold nanoparticles, supported on various metal oxides like TiO₂ or Al₂O₃, are also highly active for benzyl alcohol oxidation. acs.org The reaction often occurs at the metal-support interface, where the support can play a crucial role in activating the alcohol's hydroxyl group. acs.org Bimetallic gold catalysts, such as Au-Ru and Au-Ir supported on alumina, have shown synergistic effects, leading to enhanced activity. researchgate.net

Palladium-based Catalysts: Palladium supported on composites like carbon nitride/ceria (Pd/CN/CeO₂) has demonstrated high activity for the solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde. rsc.org

Copper/TEMPO Systems: The combination of a copper(II) complex and the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a well-established system for the aerobic oxidation of primary alcohols, including benzylic ones, often in aqueous or alkaline conditions. rsc.org Density functional theory (DFT) calculations on these systems suggest that the catalytic cycle involves catalyst activation, substrate oxidation, and catalyst regeneration, with proton transfer being a key step. rsc.org

While these systems are generally effective for a range of substituted benzyl alcohols, the specific efficiency for this compound would depend on the chosen catalyst and reaction conditions.

Influence of Nitro and Trifluoromethyl Substituents on Oxidation Kinetics

The electronic properties of substituents on the aromatic ring significantly impact the rate of benzyl alcohol oxidation. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups, which generally decrease the rate of oxidation.

This effect has been observed in various oxidation systems:

Dichromate Oxidation: In the oxidation of para-substituted benzyl alcohols by acidified dichromate, the reaction rate is retarded by electron-withdrawing substituents. The observed order of reactivity is p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. orientjchem.org

Pyridinium (B92312) Chlorochromate (PCC) Oxidation: Similarly, studies on the oxidation of monosubstituted benzyl alcohols by PCC show that electron-withdrawing groups decrease the reaction rate. rsc.org

Bromine Oxidation: The oxidation of benzyl alcohols by bromine also shows a similar trend, with electron-withdrawing groups slowing down the reaction. rsc.org

Catalytic Oxidation: In the catalytic oxidation of substituted benzyl alcohols over a new open-framework copper molybdovanadate, substrates with electron-donating groups showed significantly higher conversions and selectivities compared to those with electron-withdrawing groups like -NO₂. This is attributed to the fact that the -NO₂ group is not conducive to the generation of the transition state products.

The deactivating effect of these substituents is due to their reduction of electron density at the benzylic carbon, making the crucial hydride or hydrogen atom abstraction step more difficult. Hammett studies, which correlate reaction rates with substituent constants (σ), typically show a negative rho (ρ) value for benzyl alcohol oxidation, indicating that the reaction is favored by electron-donating groups that can stabilize a positive charge buildup in the transition state. rsc.orgrsc.org For this compound, the combined electron-withdrawing effect of both substituents would be expected to significantly decrease its rate of oxidation compared to unsubstituted benzyl alcohol.

Mechanistic Studies of Hydride Abstraction in Benzylic Oxidations

The mechanism of benzyl alcohol oxidation often involves the rate-determining cleavage of the C-H bond at the benzylic position. khanacademy.orgyoutube.com Two primary mechanisms are often considered: a one-step hydride abstraction or a stepwise process involving hydrogen atom transfer (HAT).

Hydride Abstraction: Many oxidation reactions of benzyl alcohols are believed to proceed via a rate-determining hydride ion (H⁻) transfer from the benzylic carbon to the oxidant. rsc.orgnsf.gov This is supported by kinetic isotope effect (KIE) studies, where replacing the benzylic hydrogen with deuterium (B1214612) (PhCH₂OH vs. PhCD₂OH) leads to a significant decrease in the reaction rate. rsc.org The negative rho (ρ) values observed in Hammett plots are also consistent with a transition state that has carbocationic character, which would be stabilized by electron-donating groups and destabilized by electron-withdrawing groups. rsc.orgrsc.org

Hydrogen Atom Transfer (HAT): In some systems, particularly those involving radical species or certain metal-oxo complexes, a hydrogen atom transfer mechanism may be operative. researchgate.net

For this compound, the strong electron-withdrawing nature of the substituents would destabilize the formation of a carbocation-like transition state, making hydride abstraction more challenging. This aligns with the observed slower reaction rates for benzyl alcohols bearing such groups. The detailed mechanism can be complex and may vary depending on the specific oxidant and catalyst system employed. acs.org

Derivatization Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for further chemical modification, allowing for the synthesis of a variety of derivatives.

Etherification Reactions of Trifluoromethylated Benzyl Alcohols

Etherification of benzyl alcohols is a common synthetic transformation. The reactivity in these reactions can also be influenced by the electronic nature of the substituents on the aromatic ring.

Iron-Catalyzed Etherification: A method for the symmetrical etherification of benzyl alcohols has been developed using iron(III) chloride (FeCl₃·6H₂O) as a catalyst in propylene (B89431) carbonate, a green solvent. nih.gov In this system, 2-trifluoromethyl benzyl alcohol was successfully converted to its corresponding symmetrical ether, albeit in a moderate yield of 56% at 120 °C. nih.gov This suggests that while the reaction is feasible, the electron-withdrawing trifluoromethyl group likely hinders the reaction, requiring more forcing conditions compared to electron-rich benzyl alcohols. The deactivating effect of the trifluoromethyl group has also been noted in other iron-catalyzed etherification systems, where it prevented certain cross-etherification reactions from occurring. acs.org

Dehydrative Etherification in HFIP: Hexafluoroisopropanol (HFIP) can be used as a solvent to promote the dehydrative coupling of alcohols. However, this method is generally more effective for secondary benzyl alcohols with electron-donating substituents. A lack of reactivity was observed for benzyl alcohols bearing strong electron-withdrawing groups like trifluoromethyl. nih.gov

Other Methods: Traditional methods like the Williamson ether synthesis or reactions using benzyl trichloroacetimidate (B1259523) are also employed for ether formation, though they may require strongly basic or acidic conditions, respectively, which could be a consideration for substrates with multiple functional groups. organic-chemistry.orgorgsyn.org

For this compound, the combined deactivating effect of both the nitro and trifluoromethyl groups would likely make etherification challenging, potentially requiring harsh reaction conditions or specialized catalytic systems.

Trifluoromethylsulfinylation of Benzyl Alcohols

Trifluoromethylsulfinylation introduces the -S(O)CF₃ group, which is of interest in medicinal chemistry. Recent advances have provided methods for the trifluoromethylsulfinylation of alcohols.

A Lewis base-catalyzed method has been developed for the trifluoromethylsulfinylation of various alkyl alcohols and phenols using N-(trifluoromethylsulfinyl)phthalimide as the electrophilic source of the CF₃S(O) group. rsc.org This metal-free, catalytic transformation is efficient for a range of benzyl alcohols, including those with electron-withdrawing groups like -NO₂ and -CN, affording the corresponding trifluoromethanesulfinate esters in good to excellent yields. rsc.org The reaction proceeds under mild conditions, often using a simple base like triethylamine (B128534) as the catalyst. rsc.org

Given the broad substrate scope of this reaction, it is highly probable that this compound would be a suitable substrate for this transformation, allowing for the synthesis of 2-Nitro-6-(trifluoromethyl)benzyl trifluoromethanesulfinate.

Lewis Acid Mediated Transformations Involving Benzyl Alcohol Departure

The departure of the benzyl alcohol group in this compound can be facilitated by Lewis acids, which activate the hydroxyl group, transforming it into a better leaving group. This activation enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems, particularly benzyl alcohols bearing strong electron-withdrawing substituents.

One such relevant transformation is the Lewis acid-promoted Pinner reaction, where alcohols react with nitriles to form esters. Studies have shown that benzyl alcohols with electron-withdrawing groups, such as 4-nitrobenzyl alcohol, participate effectively in this reaction. cdnsciencepub.com For instance, using trimethylsilyl (B98337) triflate (TMSOTf) as the Lewis acid, these activated benzyl alcohols can react with various nitriles. cdnsciencepub.comrsc.org The strong electron-withdrawing nature of the nitro and trifluoromethyl groups in this compound would similarly facilitate the formation of a stabilized benzylic cation or a highly electrophilic carbon center upon coordination of the Lewis acid to the hydroxyl group, promoting reaction with nucleophiles like nitriles.

Another pertinent reaction is the Lewis acid-catalyzed phosphorylation of alcohols. This process involves the reaction of alcohols with agents like dialkyl H-phosphonates or diarylphosphine oxides. psu.edu The mechanism is believed to proceed through the formation of a carbocationic intermediate from the alcohol, which is then attacked by the phosphorus nucleophile. Benzyl alcohols with both electron-donating and electron-withdrawing groups have been shown to be effective substrates in these transformations, affording the corresponding phosphonates in good yields. psu.edu Given the electronic properties of this compound, it is expected to be a suitable substrate for such Lewis acid-catalyzed nucleophilic substitution reactions.

However, a competing pathway, the Ritter-type reaction, can occur, especially with less substituted benzyl alcohols, leading to the formation of amides instead of esters when nitriles are used as nucleophiles. cdnsciencepub.com This side reaction involves the attack of the nitrile at the benzylic cation to form a nitrilium ion, which upon hydrolysis yields an amide. For electron-deficient substrates like this compound, the Pinner reaction is generally expected to be the more dominant pathway. cdnsciencepub.comrsc.org

Table 1: Representative Lewis Acid-Mediated Reactions of Substituted Benzyl Alcohols

| Reaction Type | Benzyl Alcohol Substrate | Lewis Acid | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Pinner Reaction | 4-Nitrobenzyl alcohol | TMSOTf | Acetonitrile | Ester | cdnsciencepub.com |

| Phosphorylation | Benzyl alcohols with electron-withdrawing groups | Al(OTf)₃ | Diethyl phosphite | Phosphonate | psu.edu |

| Ritter Reaction (Side Reaction) | Benzyl alcohol | TMSOTf | Acetonitrile | Amide | cdnsciencepub.com |

Reactivity of Aromatic Ring Substituents

The reactivity of the aromatic ring of this compound is dominated by the powerful electronic effects of the nitro and trifluoromethyl groups. These substituents control the reaction pathways involving either direct transformation of the groups themselves or their influence on substitution patterns.

The ortho-nitro group is the most reactive substituent on the ring and is central to the characteristic chemistry of 2-nitrobenzyl systems, particularly in photochemical reactions. Upon irradiation with UV light, 2-nitrobenzyl alcohols undergo an intramolecular hydrogen atom transfer from the benzylic carbon to the nitro group. acs.org This process generates a transient species known as an aci-nitro tautomer. acs.orgresearchgate.net This intermediate is key to the use of 2-nitrobenzyl compounds as photoremovable protecting groups.

Following the formation of the aci-nitro intermediate, two competing pathways are generally observed, with the balance between them depending on the reaction medium. rsc.orgresearchgate.net

Cyclization Pathway: In aqueous solutions at near-neutral pH (3-8), the aci-nitro intermediate can cyclize to form a transient benzisoxazolidine intermediate. This cyclic species subsequently undergoes ring-opening to yield a carbonyl hydrate, which then collapses to release the final product, 2-nitroso-6-(trifluoromethyl)benzaldehyde. rsc.orgresearchgate.net

Proton Transfer Pathway: In aprotic solvents, as well as in acidic or basic aqueous solutions, a dual proton transfer mechanism can prevail. rsc.org This pathway involves the formation of a hydrated nitroso compound from the aci-nitro intermediate, which then dehydrates to give the final 2-nitrosobenzaldehyde product. rsc.orgpsu.edu

The nitro group can also be a site for reduction. Standard chemical reducing agents can convert the nitro group to an amino group, which can then participate in a variety of subsequent reactions, including the formation of heterocyclic systems.

The trifluoromethyl (CF₃) group is a strongly electron-withdrawing and deactivating group. It is exceptionally stable and generally does not participate directly in reactions. Its primary role is to influence the reactivity of the aromatic ring. The CF₃ group, in concert with the nitro group, renders the aromatic ring highly electron-deficient.

This severe electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). While the CF₃ group itself is not a leaving group, it directs incoming nucleophiles to the positions ortho and para to it. In the case of this compound, the positions activated for nucleophilic attack are C4 and C6. However, since C6 is already substituted, the most likely position for SₙAr would be C4, which is para to the trifluoromethyl group and ortho to the nitro group. The nitro group is a much better activating group for SₙAr than the CF₃ group, and it is also a potential leaving group in some SₙAr reactions, though displacement of a hydrogen or other leaving group at an activated position is more common. researchgate.netfishersci.comorganic-chemistry.org The steric bulk of the CF₃ group can also influence the regioselectivity of substitution reactions. researchgate.net

Rearrangement Pathways of 2-Nitrobenzyl Alcohol Systems

The 2-nitrobenzyl alcohol framework is prone to several rearrangement processes, which are often initiated by light or the presence of an acid or base. These rearrangements are a direct consequence of the proximate and interactive nature of the ortho-nitro and hydroxymethyl groups.

The most significant rearrangement pathway for 2-nitrobenzyl alcohol systems is initiated by photolysis. As described previously (Section 3.3.1), the process begins with a photoinduced isomerization of the nitro group. acs.org This is not a rearrangement of the carbon skeleton but rather an intramolecular redox reaction that proceeds via specific intermediates.

Table 2: Key Intermediates in the Photoinduced Rearrangement of 2-Nitrobenzyl Alcohols

| Intermediate | Formation Pathway | Prevailing Conditions | Reference |

|---|---|---|---|

| Aci-nitro Tautomer | Intramolecular 1,5-H shift upon UV irradiation | Initial photochemical step in all media | acs.orgresearchgate.net |

| Benzisoxazolidine | Cyclization of the aci-nitro tautomer | Aqueous solution (pH 3-8) | rsc.org |

| Hydrated Nitroso Compound | Proton transfer to the aci-nitro tautomer | Aprotic solvents; aqueous acid/base | rsc.orgpsu.edu |

The presence of a base can significantly influence the reactivity of 2-nitrobenzyl alcohol systems by generating the corresponding alkoxide anion. While classic base-catalyzed rearrangements in the dark are not the primary reactivity mode, the formation of the anion is a critical step in certain reaction pathways, particularly under photolytic conditions.

Studies on the photochemistry of nitrobenzyl alcohols in aqueous solutions have demonstrated base catalysis. cdnsciencepub.com For p-nitrobenzyl alcohol, the quantum yield of the photoredox reaction increases significantly at pH values above 11, indicating that the deprotonated benzylic alcohol (the anion) is a more reactive species in the excited state. cdnsciencepub.com For 2-nitrobenzyl alcohol, the photochemical reaction pathway is known to be sensitive to the medium, with a proton transfer mechanism being dominant in aqueous base. rsc.org This implies that the formation of the alkoxide anion facilitates the subsequent steps of the photoreaction, which can be considered an anion-influenced process.

While not a direct rearrangement of the 2-nitrobenzyl alcohol itself, the anionic ortho-Fries rearrangement serves as a relevant conceptual model for anion-mediated migrations. In this reaction, an aryl carbamate (B1207046) treated with a strong base undergoes a 1,3-acyl migration from the oxygen to the ortho-lithiated carbon. organic-chemistry.orgrsc.org This demonstrates how the formation of an anion can facilitate intramolecular rearrangements, a principle that could potentially be applied to derivatives of this compound under specific basic conditions.

Radical Chemistry of Benzylic Alcohol Systems

The investigation into the radical chemistry of benzylic alcohol systems has revealed complex reactivity patterns, particularly in compounds bearing strong electron-withdrawing groups. The behavior of this compound in such reactions is of significant interest due to the combined electronic influence of the nitro and trifluoromethyl substituents on the benzylic position.

Radical Condensation Reactions

A recently developed radical condensation reaction enables the coupling of benzylic alcohols and acetamides to furnish 3-arylpropanamides, with water as the sole byproduct. rsc.orgrsc.org This transformation is typically mediated by potassium tert-butoxide, which serves as both a base and a radical initiator. rsc.orgrsc.orgnih.gov The proposed key intermediate in this process is the radical anion of the benzylic alcohol. rsc.orgrsc.orgnih.gov

However, the substrate scope of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. While a range of benzylic alcohols bearing electron-donating or simple alkyl groups participate effectively in this condensation, substrates with strong electron-withdrawing groups exhibit markedly different and often unproductive reactivity. rsc.orgresearchgate.net

Specifically, studies on substituted benzyl alcohols have shown that benzyl alcohols with a para-nitro group afford almost no conversion in the condensation reaction with N,N-dimethyl acetamide. rsc.orgnih.govresearchgate.net Similarly, when p-(trifluoromethyl)benzyl alcohol was subjected to the same reaction conditions, it resulted in the formation of a complex mixture of products that were not further characterized. rsc.orgnih.govresearchgate.net

These findings strongly suggest that this compound would also be a challenging substrate for this radical condensation. The presence of both a nitro group and a trifluoromethyl group, both potent electron-withdrawing substituents, is expected to significantly influence the stability of the proposed radical intermediates and potentially favor alternative reaction pathways, leading to complex product mixtures rather than the desired 3-arylpropanamide.

Table 1: Reactivity of Substituted Benzyl Alcohols in Radical Condensation with N,N-Dimethyl Acetamide

| Benzyl Alcohol Derivative | Observation | Reference |

| p-Nitrobenzyl alcohol | Almost no conversion | rsc.orgnih.govresearchgate.net |

| p-(Trifluoromethyl)benzyl alcohol | Complex mixture of products | rsc.orgnih.govresearchgate.net |

This table is generated based on data for para-substituted analogs to infer the likely reactivity of this compound.

Role of Alkoxide in Radical Initiation

The role of potassium tert-butoxide in the radical condensation of benzylic alcohols is multifaceted, acting as both a base and an initiator of the radical cascade. rsc.orgnih.gov The generally accepted mechanism proposes that the reaction is initiated by the deprotonation of the benzylic alcohol by potassium tert-butoxide to form the corresponding potassium alkoxide. nih.gov

Following the formation of the alkoxide, a single-electron transfer (SET) event is thought to occur, generating the key radical anion of the benzylic alcohol. rsc.orgrsc.orgnih.govresearchgate.net While the precise nature of the electron acceptor in this initiation step is a subject of ongoing investigation, it is hypothesized that the tert-butoxide itself, or perhaps another molecule of the benzylic alcohol, could be involved. nih.gov

Once formed, the benzylic alcohol radical anion is proposed to undergo coupling with the enolate of the acetamide, which is also generated in situ by the action of potassium tert-butoxide. rsc.orgrsc.orgnih.gov This is followed by a sequence of steps including elimination to form a cinnamamide (B152044) intermediate and subsequent reduction to yield the final 3-arylpropanamide product. rsc.orgrsc.orgnih.govresearchgate.net

The efficiency of this radical initiation and the subsequent propagation steps are highly dependent on the electronic properties of the benzylic alcohol. For substrates like this compound, the high electron deficiency of the aromatic ring would likely affect the stability and reactivity of the crucial radical anion intermediate, potentially disrupting the productive condensation pathway and leading to the observed complex reaction outcomes seen with similarly substituted analogs. rsc.orgnih.govresearchgate.net

Theoretical and Computational Studies on 2 Nitro 6 Trifluoromethyl Benzyl Alcohol

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in elucidating the three-dimensional structure and the electronic landscape of 2-Nitro-6-(trifluoromethyl)benzyl alcohol. These computational techniques offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The results of such calculations are typically presented in tabular format, providing a quantitative description of the molecular structure.

Illustrative Data Table: Calculated Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-NO₂ | 1.48 Å |

| C-CF₃ | 1.52 Å | |

| C-CH₂OH | 1.51 Å | |

| O-H | 0.97 Å | |

| Bond Angle | O-N-O | 124.5° |

| C-C-CF₃ | 121.0° | |

| C-C-CH₂OH | 119.5° | |

| Dihedral Angle | C-C-N-O | 45.0° |

| C-C-C-F | 60.0° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.

Exploration of Potential Energy Surfaces and Reaction Pathways

Computational chemistry allows for the exploration of the potential energy surface (PES) of a molecule, which maps the energy of the system as a function of its geometry. This is instrumental in understanding the dynamics of chemical reactions involving this compound.

By mapping the PES, it is possible to identify transition states, which are the high-energy structures that connect reactants and products in a chemical reaction. Computational methods can be used to characterize the geometry of these transition states and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for predicting reaction rates and understanding reaction mechanisms. For instance, the oxidation of the benzyl (B1604629) alcohol group or reactions involving the nitro group can be modeled to determine their feasibility.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) (Illustrative) |

| Oxidation of alcohol | TS-Oxidation | 25.5 |

| Nucleophilic substitution | TS-Substitution | 32.1 |

Note: The values in this table are for illustrative purposes and represent the type of data generated from transition state calculations.

The presence of electron-withdrawing nitro and trifluoromethyl groups can influence the reactivity of the molecule, particularly its susceptibility to anion-mediated reactions. Computational studies can explore pathways where an anion interacts with the aromatic ring or the benzylic position. By calculating the energies of intermediates and transition states along these pathways, the most likely reaction mechanisms can be elucidated. This is particularly relevant for understanding the molecule's behavior in different chemical environments.

Computational Modeling of Spectroscopic Properties

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, computational modeling can provide valuable insights into its spectroscopic signatures. By simulating vibrational spectra (infrared and Raman), it is possible to assign specific vibrational modes to the observed spectral peaks. This aids in the structural characterization of the molecule. Similarly, electronic spectra (UV-Vis) can be calculated to understand the electronic transitions that give rise to the molecule's absorption properties. These theoretical predictions can be compared with experimental spectra to validate the computational model and provide a more complete understanding of the molecule's properties.

Illustrative Data Table: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Illustrative) |

| Symmetric NO₂ stretch | Nitro | 1350 |

| Asymmetric NO₂ stretch | Nitro | 1530 |

| C-F stretch | Trifluoromethyl | 1150 |

| O-H stretch | Hydroxyl | 3400 |

Note: These are illustrative values and are typical for the functional groups listed.

Prediction of Infrared (IR) Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the infrared (IR) vibrational frequencies of molecules like this compound. By calculating the vibrational modes, researchers can assign the absorption bands observed in experimental IR spectra. For analogous compounds, such as 2-chloro-5-nitrobenzyl alcohol, DFT calculations at the B3LYP/6-31G(d) level of theory have shown good agreement between theoretical and experimental vibrational frequencies after applying a scaling factor. nipne.ro

The vibrational spectrum of this compound is characterized by several key functional group frequencies. The O-H stretching vibration of the alcohol group is typically observed in the region of 3600-3400 cm⁻¹. The exact position can be influenced by intra- and intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. nipne.ro

The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations, which are typically strong in IR spectra and appear in the ranges of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. The C-N stretching vibration is expected around 870-840 cm⁻¹.

The trifluoromethyl (CF₃) group also has distinctive vibrational modes. The C-F stretching vibrations are very strong and are anticipated to be in the 1350-1120 cm⁻¹ region. The C-C stretching vibrations of the benzene (B151609) ring are expected to appear in the 1625-1430 cm⁻¹ range. nipne.ro

Below is a table of predicted key vibrational frequencies for this compound based on typical ranges for its functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3600-3400 |

| C-H Stretch | Aromatic | 3100-3000 |

| Asymmetric NO₂ Stretch | Nitro | 1570-1500 |

| C-C Stretch | Aromatic | 1625-1430 |

| Symmetric NO₂ Stretch | Nitro | 1370-1320 |

| C-F Stretch | Trifluoromethyl | 1350-1120 |

Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulations

Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. These simulations can predict the electronic transitions and their corresponding absorption wavelengths (λmax). For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions.

In a molecule like this compound, the electronic transitions are associated with the benzene ring, the nitro group, and the trifluoromethyl group. The π → π* transitions, which are usually intense, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons from the oxygen atoms of the nitro group to the π* antibonding orbitals.

Computational studies on similar molecules have shown that the choice of functional and basis set is crucial for obtaining accurate predictions of λmax. researchgate.net The solvent environment also plays a significant role in the position of the absorption bands and can be modeled using methods like the Polarizable Continuum Model (PCM).

The predicted UV-Vis absorption maxima for this compound would likely fall in the range of 250-350 nm, which is characteristic for nitro-substituted benzene derivatives. The presence of the trifluoromethyl group may cause a slight shift in the absorption bands compared to unsubstituted nitrobenzyl alcohol.

| Transition Type | Chromophore | Predicted λmax Range (nm) |

| π → π | Benzene Ring, Nitro Group | 250-300 |

| n → π | Nitro Group | 300-350 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups. These groups are expected to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values).

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbon atom attached to the nitro group and the carbon of the trifluoromethyl group are expected to be significantly deshielded. The chemical shifts of the aromatic carbons are also influenced by the substituent effects.

Recent advancements in machine learning and deep neural networks have also shown promise in accurately predicting NMR chemical shifts for small molecules. nih.gov

A table of predicted ¹H and ¹³C NMR chemical shifts is presented below, based on the known effects of the functional groups.

Analysis of Reactivity Indices and Electronic Distribution

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the electronic distribution and predicting the reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These regions are expected to be localized around the oxygen atoms of the nitro group and the oxygen atom of the alcohol group.

Conversely, the regions of positive electrostatic potential (typically colored blue) indicate areas that are electron-deficient and are prone to nucleophilic attack. These regions are expected to be found around the hydrogen atoms, particularly the hydroxyl hydrogen and the aromatic hydrogens. The MEP analysis can thus provide insights into the intermolecular interactions and the chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is likely to be localized on the benzene ring and the oxygen atoms of the alcohol group, which are the electron-rich parts of the molecule. The LUMO, on the other hand, is expected to be concentrated on the nitro group and the trifluoromethyl group, which are strong electron-withdrawing groups.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Nitro 6 Trifluoromethyl Benzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Nitro-6-(trifluoromethyl)benzyl alcohol. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a comprehensive picture of the molecule's atomic connectivity and chemical environment can be constructed. While complete experimental spectra for this specific compound are not widely published, accurate predictions can be made based on the well-documented spectral data of closely related analogues, such as 2-nitrobenzyl alcohol, 2-(trifluoromethyl)benzyl alcohol, and 1-nitro-2-(trifluoromethyl)benzene.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, benzylic, and alcohol protons are expected. The aromatic region would likely display a complex multiplet pattern for the three adjacent protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of both the nitro (NO₂) and trifluoromethyl (CF₃) groups, these aromatic protons are anticipated to be deshielded and resonate at a downfield chemical shift, typically in the range of 7.6 to 8.2 ppm.

The benzylic methylene (B1212753) protons (CH₂) of the alcohol group are expected to appear as a singlet around 4.8-5.0 ppm. The exact chemical shift can be influenced by the solvent used. The hydroxyl (OH) proton signal is typically a broad singlet, and its position is highly dependent on factors like solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic (Ar-H) | 7.6 - 8.2 | Multiplet (m) | Three adjacent protons on the aromatic ring, shifted downfield due to electron-withdrawing substituents. |

| Benzylic (CH₂) | 4.8 - 5.0 | Singlet (s) | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent, concentration, and temperature. |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are predicted. The trifluoromethyl carbon (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J-CF). The aromatic carbons directly bonded to the nitro (C-NO₂) and trifluoromethyl (C-CF₃) groups will be significantly influenced by these substituents. The carbon attached to the CF₃ group is expected to show a quartet splitting pattern due to two-bond carbon-fluorine coupling (²J-CF). Based on data from 1-nitro-2-(trifluoromethyl)benzene, the CF₃ carbon signal is expected around 122 ppm with a large coupling constant (J ≈ 272 Hz), while the aromatic carbon C6, adjacent to the CF₃ group, is predicted around 124 ppm with a smaller coupling constant (J ≈ 34 Hz). The benzylic carbon (CH₂OH) is anticipated to resonate in the range of 60-65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| CF₃ | ~122 | Quartet (q) | Large ¹J-CF coupling constant (~272 Hz). |

| C-NO₂ | ~148 | Singlet (s) | Carbon atom directly bonded to the nitro group. |

| C-CF₃ | ~124 | Quartet (q) | Smaller ²J-CF coupling constant (~34 Hz). |

| Aromatic (Ar-C) | 125 - 135 | Singlets / Quartets | Remaining four aromatic carbons. Those closer to the CF₃ group may exhibit small C-F coupling. |

| CH₂OH | 60 - 65 | Singlet (s) | Benzylic alcohol carbon. |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive and specific technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for structurally similar compounds like 1-nitro-2-(trifluoromethyl)benzene and 4-(trifluoromethyl)benzyl methanesulfonate, this singlet is predicted to appear in the range of -60 to -63 ppm relative to a standard reference such as trichlorofluoromethane (CFCl₃). This single peak provides unambiguous confirmation of the presence of the CF₃ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. Both soft ionization (ESI-MS) and hard ionization (GC-MS) methods are valuable for characterizing this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the analyte. For this compound (C₈H₆F₃NO₃, Molecular Weight: 221.14 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z of 222.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 220.1 would likely be observed. The presence of the nitrobenzyl alcohol moiety may also enhance ionization efficiency, as related compounds are known to act as "supercharging" reagents in ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It serves as an excellent tool for assessing the purity of this compound and for confirming its identity through its characteristic fragmentation pattern upon electron impact (EI) ionization.

Under typical EI conditions (70 eV), the molecular ion peak [M]⁺ at m/z 221 would be expected. The subsequent fragmentation can provide valuable structural information. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): [M - OH]⁺ at m/z 204.

Loss of the CH₂OH group: leading to a fragment at m/z 190.

Loss of the nitro group (•NO₂): [M - NO₂]⁺ at m/z 175.

Characteristic aromatic fragments: such as the tropylium ion or related structures.

The analysis of these fragments allows for a detailed confirmation of the compound's structure and can be used to distinguish it from its isomers. GC-MS is also instrumental in identifying and quantifying any impurities present in a sample.

Table 3: Predicted Key Mass Fragments (EI-MS) for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 221 | [C₈H₆F₃NO₃]⁺ | Molecular Ion [M]⁺ |

| 204 | [C₈H₅F₃NO₂]⁺ | •OH |

| 190 | [C₇H₃F₃NO₂]⁺ | •CH₂OH |

| 175 | [C₈H₆F₃O]⁺ | •NO₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra are expected to exhibit characteristic bands corresponding to the hydroxyl (-OH), nitro (-NO2), trifluoromethyl (-CF3) groups, and the substituted benzene ring.

The O-H stretching vibration of the alcohol group typically appears as a broad, strong band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is expected in the 1000-1300 cm⁻¹ range. Aromatic nitro compounds display strong, characteristic absorptions corresponding to asymmetric and symmetric stretching vibrations of the NO2 group. nipne.ro These are typically found near 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. nipne.ro The trifluoromethyl group will produce strong C-F stretching bands, typically in the 1000-1200 cm⁻¹ region. Vibrations associated with the aromatic ring, including C-H and C=C stretching, are also expected. theaic.org Aromatic C=C stretching modes usually appear in the 1400-1650 cm⁻¹ region. nipne.ro

While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy involves inelastic scattering of light and is particularly sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200–3600 (Broad, Strong) | 3200–3600 (Weak) |

| Alcohol (-C-O) | C-O Stretch | 1000–1300 (Strong) | 1000–1300 (Weak) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500–1600 (Very Strong) | 1500–1600 (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1300–1400 (Strong) | 1300–1400 (Medium) |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000–1200 (Very Strong) | 1000–1200 (Medium) |

| Aromatic Ring | C=C Stretch | 1400–1650 (Medium to Strong) | 1400–1650 (Strong) |

| Aromatic Ring | C-H Stretch | 3000–3100 (Medium) | 3000–3100 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the nitro-substituted aromatic ring, which acts as a chromophore. The presence of the nitro group (-NO2) and the trifluoromethyl group (-CF3) as substituents on the benzene ring significantly influences the electronic absorption profile.

The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the aromatic system. These transitions typically occur at shorter wavelengths (below 300 nm). Additionally, the nitro group gives rise to a weaker n → π* transition at a longer wavelength, which involves the non-bonding electrons on the oxygen atoms. Studies on related compounds like 2-nitrobenzyl alcohol show significant UV absorption that can induce photochemical reactions, highlighting the efficiency of light absorption by this chromophoric system. researchgate.net The electronic transitions are sensitive to the solvent environment, and changes in solvent polarity can cause shifts in the absorption maxima (λmax).

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity verification of synthesized this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that benzyl (B1604629) alcohol and its derivatives are amenable to GC analysis, GC with Flame Ionization Detection (FID) is a suitable method for assessing the purity of this compound. globalresearchonline.net The FID detector is highly sensitive to organic compounds containing carbon-hydrogen bonds, providing excellent quantitative results.

For analysis, the compound would be vaporized in a heated injector and separated on a capillary column. A nonpolar or medium-polarity stationary phase, such as one made of dimethylpolysiloxane, is often used for separating aromatic compounds. globalresearchonline.net A temperature program, where the column temperature is gradually increased, would likely be required to ensure the efficient elution and separation of the target compound from any starting materials, byproducts, or solvent impurities. researchgate.net

Table 2: Representative GC-FID Parameters for Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | 5% Phenyl Polysiloxane or equivalent |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing benzyl alcohol and related aromatic compounds. helixchrom.comresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. researchgate.net The separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. researchgate.netsielc.com The retention of this compound on the column would be governed by its hydrophobicity. Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores, allowing for sensitive detection at wavelengths such as 254 nm. researchgate.net

Table 3: Representative HPLC Parameters for Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)benzyl alcohol |

| 2-chloro-5-nitrobenzyl alcohol |

| 2-nitrobenzyl alcohol |

| Acetonitrile |

| Benzyl alcohol |

| Methanol |

Emerging Applications of 2 Nitro 6 Trifluoromethyl Benzyl Alcohol in Chemical Research

Development of Supercharging Reagents in Electrospray Ionization Mass Spectrometry

The addition of small molecule additives, known as supercharging reagents, to electrospray ionization (ESI) solutions can dramatically increase the charge states of analyte ions, a phenomenon particularly beneficial for the analysis of large biomolecules like proteins and nucleic acids. researchgate.netnih.gov This increased charging enhances the sensitivity and efficiency of mass spectrometry-based techniques. researchgate.netuzh.ch

Enhancement of Charge States in Biomolecular Mass Spectrometry

Research has identified several nitrobenzyl alcohol derivatives as potent supercharging reagents. rsc.org Specifically, compounds like m-(trifluoromethyl)-benzyl alcohol and o-nitrobenzyl alcohol have been shown to effectively increase the positive charging of proteins, such as the myoglobin-heme complex, when added to non-denaturing solutions. nih.gov The addition of these reagents to a sample solution leads to a higher average charge state of the resulting ions in the mass spectrum. nih.gov For instance, studies have demonstrated that adding just 0.1% of a related compound, m-nitrobenzyl alcohol (m-NBA), to the liquid chromatography mobile phase increased both the charge states and signal intensities of disulfide-bond linked peptides. uzh.chnih.gov This "supercharging" effect is crucial as it can improve the quality of MS/MS spectra, facilitating more confident structural characterization of complex biomolecules. uzh.ch

| Reagent | Concentration | Average Charge Increase (%) | Maximum Charge State Observed |

|---|---|---|---|

| m-Nitrobenzyl alcohol (m-NBA) | up to 1% (v/v) | 21% | 15+ |

| m-(Trifluoromethyl)-benzyl alcohol | - | - | - |

| o-Nitrobenzyl alcohol (o-NBA) | >38 mM | - | - |

| m-Nitroacetophenone | <13 mM | ~2 units | 12+ |

| m-Nitrobenzonitrile | 1.5 mM | - | 15+ |

| Sulfolane | - | 61% | - |

Data for this table is compiled from research on various supercharging reagents, including those structurally related to 2-Nitro-6-(trifluoromethyl)benzyl alcohol. nih.gov The specific performance of this compound was not detailed in the same manner.

Mechanistic Understanding of Supercharging Effects

The precise mechanism by which these reagents induce supercharging is still a subject of investigation, but several key properties have been identified. researchgate.net Effective supercharging reagents, including nitrobenzyl alcohol derivatives, typically have low volatility and low solution-phase and gas-phase basicities. nih.gov Their low volatility ensures they remain in the electrospray droplet as more volatile solvents like water evaporate, thereby concentrating the reagent and influencing the charging process at its final stages. nih.gov

One proposed mechanism involves direct interaction between the reagent and the analyte. nih.gov The presence of adducts on higher charge states in mass spectra suggests that the reagent may bind to the protein, facilitating the acquisition of additional protons. nih.gov Other theories highlight the role of colligative properties, such as the reagent's influence on the surface tension of the ESI droplet. nih.govrsc.org By modifying the physical properties of the droplet, these reagents can impact the ion formation process, leading to ions with a greater number of charges. researchgate.net

Role in Materials Science and Polymer Chemistry

The o-nitrobenzyl group, the core structure of this compound, is a well-established photolabile protecting group. umass.eduresearchgate.net This functionality allows for the properties of a material to be altered simply by exposure to light, making it a valuable component in the design of "smart" materials and functional polymers. umass.edunih.govacs.org

Precursor in Chemically Amplified Deep UV Imaging Materials

The photolabile nature of o-nitrobenzyl alcohol derivatives makes them suitable for applications in photolithography, particularly in the formulation of photoresists. nih.gov Photoresists are light-sensitive polymeric materials used to create patterns on substrates in the microelectronics industry. nih.gov Upon irradiation with UV light, the o-nitrobenzyl ester undergoes a photo-cleavage reaction. researchgate.net

In chemically amplified resist systems, a photoacid generator releases a small amount of acid upon exposure to light. This acid then catalyzes a cascade of chemical reactions within the polymer matrix, such as the cleavage of acid-sensitive protecting groups. While this compound itself is not a complete resist formulation, its core o-nitrobenzyl structure is a key functional moiety. It can be incorporated into a polymer chain as a photolabile group, which, upon cleavage by light, alters the polymer's solubility. This change in solubility allows for the selective removal of either the exposed or unexposed regions of the resist, thus transferring the pattern. The trifluoromethyl group can further modify the properties of the material, such as its reactivity or solubility.

Incorporation into Functional Polymers and Composites

The ability to trigger chemical changes with light has led to the incorporation of o-nitrobenzyl alcohol derivatives into a variety of functional polymers. umass.eduresearchgate.net These light-responsive polymers are used to create materials with on-demand properties. For example, amphiphilic block copolymers containing poly(2-nitrobenzyl methacrylate) have been synthesized. umass.edu Upon irradiation, the photocleavage of the nitrobenzyl group converts a hydrophobic block into a hydrophilic one, changing the self-assembly behavior of the polymer. umass.edu

This principle is applied in the development of:

Photodegradable Hydrogels: Cross-linkers based on o-nitrobenzyl derivatives can be used to form hydrogels that degrade when exposed to UV light, enabling the controlled release of encapsulated cells or drugs. umass.eduresearchgate.net

Light-Triggered "Click" Reactions: The light-induced reactivity of o-nitrobenzyl alcohol has been used to assemble gold nanoparticles into chains upon irradiation, with the length of the chains controlled by the exposure time. umass.edu

Smart Coatings: Functional coatings that change their properties, such as surface wettability, upon light exposure can be fabricated using polymers functionalized with these photolabile groups. nih.gov

As a Building Block for Complex Chemical Scaffolds

Beyond its use in mass spectrometry and polymer science, this compound serves as a versatile building block in organic synthesis. Its chemical structure offers multiple reaction sites: the alcohol group can be oxidized to an aldehyde or used in esterification and etherification reactions, while the nitro group can be reduced to an amine, opening pathways to a wide range of other derivatives. The presence of the trifluoromethyl group can enhance the biological activity or modify the physical properties of the final molecules.

The availability of this compound and its derivatives from chemical suppliers indicates its utility as a starting material for the synthesis of more complex and potentially pharmacologically active heterocyclic compounds or other elaborate molecular architectures. nih.gov The strategic placement of the nitro and trifluoromethyl groups on the aromatic ring allows for regioselective transformations, making it a valuable intermediate for chemists constructing complex target molecules.

Synthetic Precursor for Fluorinated and Nitrated Aromatic Compounds: An Unexplored Potential

The structure of this compound, featuring both a nitro group and a trifluoromethyl group, suggests its potential as a valuable building block for the synthesis of a variety of fluorinated and nitrated aromatic compounds. The nitro group can be readily reduced to an amine, which is a versatile functional group for further transformations, including diazotization and subsequent substitution reactions. The trifluoromethyl group, known for its ability to enhance metabolic stability and lipophilicity, is a desirable feature in many pharmaceutical and agrochemical compounds.

However, the scientific literature does not currently contain specific examples or detailed research findings on the utilization of this compound as a starting material for the synthesis of other fluorinated and nitrated aromatic molecules. While general methods for the transformation of nitro and trifluoromethyl-substituted aromatics are well-established, their specific application to this particular benzyl (B1604629) alcohol has not been reported.

Intermediate in Multi-Component Reaction Design: A Field of Untapped Possibilities

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The presence of the alcohol and the potential for the nitro group to be transformed into an amine suggest that this compound could, in principle, serve as a valuable intermediate in various MCRs, such as the Ugi or Passerini reactions, after suitable functional group manipulation.

Unfortunately, a diligent search of the chemical literature has not uncovered any instances where this compound has been employed as an intermediate in the design and execution of multi-component reactions. The potential for this compound to contribute to the diversity-oriented synthesis of novel heterocyclic scaffolds or other complex molecular architectures remains, at present, purely theoretical.

Future Research Directions and Unexplored Avenues

Novel Catalytic Transformations Involving the 2-Nitro-6-(trifluoromethyl)benzyl Alcohol Substrate

The reactivity of the alcohol and nitro functional groups opens doors for novel catalytic processes.

Selective Oxidation: The selective oxidation of the benzylic alcohol to the corresponding aldehyde, 2-nitro-6-(trifluoromethyl)benzaldehyde, is a key transformation. Research into green catalytic systems, such as using metallic nitrates (e.g., ferric nitrate) under mild conditions, could provide efficient and environmentally friendly methods. researchgate.netnih.gov Metal-free catalytic systems using nitrogen-enriched carbon nanotubes have also shown promise for the oxidation of benzyl (B1604629) alcohols and could be adapted for this substrate. mdpi.com

Photocatalytic Reactions: The nitrobenzene (B124822) moiety can participate in photocatalytic reactions. For instance, studies on F-doped Bi₂MoO₆ nanosheets have demonstrated the photocatalytic one-pot alkylation of nitrobenzene with benzyl alcohol. rsc.org Similar photocatalysts could be explored to engage this compound in novel carbon-carbon or carbon-nitrogen bond-forming reactions.

Deoxyfluorination: Given the importance of fluorinated molecules in pharmaceuticals, developing methods for the catalytic deoxyfluorination of the alcohol group could be a valuable research avenue. rsc.org Recent work has shown the use of SF₆ as a fluorinating agent for benzyl alcohols under visible light photocatalysis, a strategy that could potentially be applied here. rsc.org

Advanced Computational Design and Prediction of Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of this molecule, accelerating the design of new applications.

Mapping Photochemical Pathways: Density Functional Theory (DFT) calculations have been successfully used to map the potential energy surfaces for the photochemical rearrangement of 2-nitrobenzyl alcohols. nih.govresearchgate.netrsc.org Applying these methods to this compound could precisely elucidate the influence of the -CF₃ group on the reaction mechanism, transition states, and quantum yield.

Predicting Catalyst Interactions: DFT can also model the interaction of the molecule with catalyst surfaces. For example, it can reveal how the molecule adsorbs onto a heterogeneous catalyst, such as nitrogen-doped carbon nanotubes, and identify the active sites responsible for transformations like oxidation. mdpi.com This predictive power can guide the rational design of more efficient and selective catalysts.

Integration into Advanced Functional Materials beyond Lithography

The structural motifs of this compound make it an attractive building block for new functional materials.